N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a chloro-substituted oxopropyl group attached to a methylbenzenesulfonamide moiety. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 3-chloro-2-oxopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nucleophilic Substitution: Substituted sulfonamides.
Reduction: Hydroxyl-substituted sulfonamides.
Oxidation: Carboxyl-substituted sulfonamides.
Scientific Research Applications
N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 3-Chloro-2-oxopropyl acetate
- 3-Chloro-2-oxopropyl 4-methylbenzenesulfonate
- 2-Chloro-N-(3-methoxypropyl)acetamide
Comparison: N-(3-Chloro-2-oxopropyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.
Properties
CAS No. |
4294-36-4 |
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Molecular Formula |
C10H12ClNO3S |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
N-(3-chloro-2-oxopropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-8-2-4-10(5-3-8)16(14,15)12-7-9(13)6-11/h2-5,12H,6-7H2,1H3 |
InChI Key |
FYWPFRISLQPWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)CCl |
Origin of Product |
United States |
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